molecular formula C16H26BN3O3 B2856224 {1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol CAS No. 1202805-21-7

{1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol

Cat. No.: B2856224
CAS No.: 1202805-21-7
M. Wt: 319.21
InChI Key: FHFYOUZVXPMZPD-UHFFFAOYSA-N
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Description

{1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol is a complex organic compound featuring a boron-containing dioxaborolane ring, a pyrimidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives using hydrogenation catalysts.

    Substitution: The dioxaborolane ring can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: PCC, DMP, KMnO4

    Reducing Agents: H2 with Pd/C, NaBH4

    Catalysts: Palladium complexes for cross-coupling, transition metal catalysts for hydrogenation

Major Products

    Oxidation: Formation of aldehydes or ketones from the methanol group.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, {1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol is used as a building block for the synthesis of more complex molecules. Its boron-containing dioxaborolane ring is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The presence of multiple functional groups allows for interactions with various biological targets, making it a versatile scaffold for the development of new therapeutics.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features and reactivity.

Mechanism of Action

The mechanism of action of {1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The boron atom in the dioxaborolane ring can form reversible covalent bonds with biomolecules, which is a key feature in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pinacolborane: Similar boron-containing compound used in hydroboration reactions.

    Bis(pinacolato)diboron: Another boron reagent used in cross-coupling reactions.

    Dihydropyrimidines: Reduced forms of pyrimidines with similar biological activities.

Uniqueness

{1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol is unique due to the combination of its boron-containing dioxaborolane ring, pyrimidine ring, and piperidine ring. This combination provides a versatile scaffold for various chemical reactions and biological interactions, making it a valuable compound in multiple fields of research and industry.

Properties

IUPAC Name

[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BN3O3/c1-15(2)16(3,4)23-17(22-15)13-8-18-14(19-9-13)20-7-5-6-12(10-20)11-21/h8-9,12,21H,5-7,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFYOUZVXPMZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCCC(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202805-21-7
Record name {1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol
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